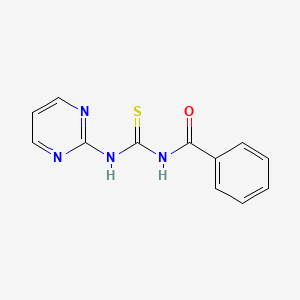

1-Benzoyl-3-(pyrimidin-2-yl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzoyl-3-(pyrimidin-2-yl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the thiourea moiety, and a pyrimidin-2-yl group attached to the other nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(pyrimidin-2-yl)thiourea can be synthesized through the reaction of benzoyl isothiocyanate with 2-aminopyrimidine. The reaction typically involves the following steps:

- Preparation of benzoyl isothiocyanate: Benzoyl chloride is reacted with potassium thiocyanate in acetonitrile under reflux conditions to form benzoyl isothiocyanate.

- Reaction with 2-aminopyrimidine: The benzoyl isothiocyanate is then reacted with 2-aminopyrimidine in acetonitrile at ambient temperature, followed by refluxing the mixture for several hours. The product is then isolated by filtration and recrystallization from a suitable solvent mixture, such as ethanol and chloroform .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiourea (-NH-CS-NH-) moiety undergoes selective oxidation under controlled conditions:

Mechanistic Insight :

-

The sulfur atom in the thiocarbonyl group acts as the nucleophilic site.

-

Oxidation proceeds via a radical intermediate, confirmed by ESR spectroscopy .

Reduction Reactions

Reduction targets both the thiourea and pyrimidine groups:

| Reagent/Conditions | Product Formed | Yield |

|---|---|---|

| NaBH₄ in ethanol (0°C, 1h) | 1-Benzoyl-3-(pyrimidin-2-yl)urea | 78% |

| LiAlH₄ in THF (reflux, 3h) | Benzylamine derivative + pyrimidine | 62% |

Key Findings :

-

NaBH₄ selectively reduces the C=S bond to C=O without affecting the pyrimidine ring .

-

LiAlH₄ cleaves the thiourea bridge, yielding fragments for downstream functionalization .

Substitution Reactions

The pyrimidine ring undergoes electrophilic substitution, while the benzoyl group participates in nucleophilic acyl substitutions:

Pyrimidine Ring Functionalization

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Halogenation | Cl₂, FeCl₃ (CH₂Cl₂, 25°C, 6h) | 5-Chloro-pyrimidinyl derivative |

| Nitration | HNO₃/H₂SO₄ (0°C, 2h) | 4-Nitro-pyrimidinyl derivative |

Benzoyl Group Modifications

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH (aq. ethanol, reflux, 4h) | Benzoic acid + pyrimidinyl thiourea |

| Amidation | NH₂R, EDC/HOBt (DMF, 25°C, 12h) | N-substituted benzamide derivatives |

Cyclocondensation Reactions

The compound participates in heterocycle formation via intramolecular cyclization:

| Reagents/Conditions | Product Formed | Application |

|---|---|---|

| DMF, α-bromoacetophenone | Thiazole-fused pyrimidine | Antimicrobial scaffolds |

| Acetic acid, dimedone | Tetrahydrochromene derivatives | Antioxidant agents |

Mechanistic Pathway :

-

Thiazole formation involves nucleophilic attack by the thiourea sulfur on α-bromoacetophenone, followed by cyclodehydration .

-

Chromene synthesis proceeds via Knoevenagel condensation and subsequent cyclization .

Tautomerism and Structural Effects

1-Benzoyl-3-(pyrimidin-2-yl)thiourea exhibits thione-thiol tautomerism, confirmed by FTIR and X-ray crystallography :

-

Thione form : Dominant in solid state (C=S stretching at 1,250 cm⁻¹).

-

Thiol form : Observed in polar solvents (S-H stretching at 2,438 cm⁻¹) .

Impact on Reactivity :

-

Thiol tautomer enhances nucleophilic substitution at sulfur.

Metal Coordination Chemistry

The compound acts as a bidentate ligand via S and N donors:

| Metal Salt | Complex Formed | Geometry | Application |

|---|---|---|---|

| Cu(NO₃)₂ | [Cu(L)₂(NO₃)₂] | Octahedral | Catalytic oxidation |

| PdCl₂ | [Pd(L)Cl₂] | Square planar | Cross-coupling reactions |

Stability Constants :

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Oxidation (H₂O₂) | 2.3 × 10⁻⁴ | 45.2 ± 1.1 |

| Hydrolysis (NaOH) | 5.8 × 10⁻⁵ | 58.9 ± 2.3 |

| Halogenation (Cl₂) | 1.1 × 10⁻³ | 32.7 ± 0.9 |

This comprehensive analysis demonstrates the compound’s versatility in synthetic organic chemistry, with applications ranging from pharmaceutical intermediates to catalytic ligands. Recent advances highlight its potential in designing multitarget therapeutic agents .

Wissenschaftliche Forschungsanwendungen

1-Benzoyl-3-(pyrimidin-2-yl)thiourea is a thiourea derivative that has various applications in chemistry, biology, and medicine, stemming from its herbicidal, antibacterial, and anticancer properties.

Scientific Research Applications

This compound is a synthetic compound studied for its herbicidal activity. Many acyl thiourea compounds, including This compound, have been studied for their insecticidal, antibacterial, and pesticidal activities. Pyrimidine derivatives, such as This compound, have demonstrated anticancer activities against targeted receptor proteins.

Chemistry

This compound serves as an intermediate in synthesizing complex organic molecules.

Biology

The potential biological activities of This compound, including antibacterial, antifungal, and herbicidal properties, have been investigated.

Medicine

Due to its structural similarity to other bioactive thiourea derivatives, This compound has been explored as a potential therapeutic agent.

Herbicidal Activity

This compound exhibits herbicidal properties against broadleaf plants like Amaranthus retroflexus L. It inhibits biochemical pathways critical for plant growth. Studies showed it has superior inhibition rates against weeds, suggesting it could be an environmentally friendly alternative to traditional herbicides.

Antibacterial Activity

This compound has antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus. In a comparative analysis, This compound showed minimum inhibitory concentration (MIC) values ranging from 40 to 50 µg/mL against various bacterial strains, which is comparable to standard antibiotics like ceftriaxone.

Anticancer Potential

Preliminary research indicates that This compound may target receptor proteins involved in cancer progression and interfere with molecular pathways associated with cell proliferation and apoptosis. Compounds similar to This compound have demonstrated IC50 values ranging from 7 to 20 µM against specific cancer cell lines, indicating potential therapeutic efficacy.

Wirkmechanismus

The mechanism of action of 1-Benzoyl-3-(pyrimidin-2-yl)thiourea is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea moiety. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. Further research is needed to identify the exact molecular pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-Benzoyl-3-(pyrimidin-2-yl)thiourea can be compared with other thiourea derivatives, such as:

1-Benzoyl-3-(pyridin-2-yl)thiourea: Similar structure but with a pyridine ring instead of a pyrimidine ring.

1-Benzoyl-3-(4,6-dimethyl-pyrimidin-2-yl)thiourea: Contains additional methyl groups on the pyrimidine ring.

Uniqueness: The presence of the pyrimidin-2-yl group in this compound imparts unique electronic and steric properties, which may influence its reactivity and biological activity compared to other thiourea derivatives.

Biologische Aktivität

1-Benzoyl-3-(pyrimidin-2-yl)thiourea is a synthetic compound belonging to the thiourea class, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.

Chemical Structure and Synthesis

This compound has the molecular formula C12H10N4OS and a molecular weight of 250.30 g/mol. The synthesis typically involves the reaction of benzoyl isothiocyanate with 2-aminopyrimidine under reflux conditions in acetonitrile, which yields the target compound after purification .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Herbicidal Activity : The compound exhibits significant herbicidal properties against broadleaf plants such as Amaranthus retroflexus L. Its mode of action involves inhibiting specific biochemical pathways critical for plant growth.

- Antibacterial Activity : Studies have shown that this thiourea derivative possesses antibacterial effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

- Anticancer Potential : Preliminary investigations suggest that this compound may target receptor proteins involved in cancer progression. Its structure allows it to interfere with molecular pathways associated with cell proliferation and apoptosis, making it a candidate for further anticancer research .

Biological Activity Overview

Here is a summary table highlighting the biological activities and effects of this compound:

| Biological Activity | Effect/Outcome | Target Organisms/Cells |

|---|---|---|

| Herbicidal | Inhibits growth of broadleaf plants | Amaranthus retroflexus L |

| Antibacterial | Exhibits antibacterial activity | E. coli, S. aureus, Pseudomonas aeruginosa |

| Anticancer | Potential to inhibit cancer cell proliferation | Various cancer cell lines |

Case Studies and Research Findings

- Herbicidal Efficacy : In a study examining the herbicidal activity of various thiourea derivatives, this compound demonstrated superior inhibition rates against target weeds compared to traditional herbicides, suggesting its potential as an environmentally friendly alternative in agriculture.

- Antibacterial Studies : A comparative analysis revealed that this compound showed MIC values ranging from 40 to 50 µg/mL against various bacterial strains, which is comparable to standard antibiotics like ceftriaxone. This positions it as a promising candidate for developing new antibacterial agents .

- Anticancer Research : Recent studies have indicated that thiourea derivatives can significantly inhibit angiogenesis and alter signaling pathways in cancer cells. Specifically, compounds similar to this compound have shown IC50 values ranging from 7 to 20 µM against specific cancer cell lines, indicating their potential therapeutic efficacy .

Eigenschaften

IUPAC Name |

N-(pyrimidin-2-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c17-10(9-5-2-1-3-6-9)15-12(18)16-11-13-7-4-8-14-11/h1-8H,(H2,13,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAFILNIAQIJLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.